molecular formula C7H3Cl3O3 B147637 3,5,6-Trichlorosalicylic acid CAS No. 40932-60-3

3,5,6-Trichlorosalicylic acid

Cat. No. B147637
CAS RN: 40932-60-3
M. Wt: 241.5 g/mol
InChI Key: IIHCUZVBIMTHEB-UHFFFAOYSA-N
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Description

3,5,6-Trichlorosalicylic acid (TCSA) is a derivative of salicylic acid with three chlorine atoms substituted at the 3rd, 5th, and 6th positions of the aromatic ring. It is a compound of interest due to its unique photophysical properties and potential applications in various fields, including as an intermediate in chemical synthesis .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of TCSA, they do provide insights into related compounds and methodologies that could be adapted for TCSA synthesis. For instance, the synthesis of 3,6-dichlorosalicylic acid, a closely related compound, involves starting with 2,5-dichloronitrobenzene and involves reduction, diazotization, and carboxylation reactions under high temperature and pressure to achieve a high yield and purity . This method could potentially be modified to synthesize TCSA by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of TCSA has been studied using quantum chemical calculations, including Hartree-Fock and Density Functional Theory methods. These studies have provided a detailed understanding of the molecular system and have shown that the chlorine substitutions significantly impact the photophysics of TCSA compared to its parent compound, salicylic acid .

Chemical Reactions Analysis

TCSA exhibits interesting chemical behavior, such as the Excited State Intramolecular Proton Transfer (ESIPT) reaction, which is evident from its dual emission and large Stokes shift. The photophysical study of TCSA has shown that the ESIPT process is operative, and the chlorine substitutions play a crucial role in this behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCSA are characterized by its spectroscopic signature, which includes anomalous dual emission and a large Stokes shift. The solvent polarity and pH of the medium have been used to study the photophysics of TCSA, revealing the complexities induced by chlorine substitution. The presence of chlorine atoms in the molecule affects its interactions and the nature of its excited states .

Scientific Research Applications

Antibacterial Activity and Metal Complexation

3,5,6-Trichlorosalicylic acid (TCSA) itself does not show significant antibacterial activity. However, its metal complexes have demonstrated enhanced antibacterial effectiveness. Metal complexes such as Mn(II)-TCSA and Ni(II)-TCSA exhibit better activity against selected bacterial strains, with a minimal inhibitory concentration (MIC) range of 20–50 µg/L. These findings suggest potential applications of TCSA metal complexes in targeted antibacterial treatments (Kumar et al., 2018).

Photophysical Properties

The photophysical properties of TCSA have been extensively studied. Anomalous dual emission with a large Stokes shift and negligible solvent polarity dependence characterizes its spectroscopic signature, indicating an Excited State Intramolecular Proton Transfer (ESIPT) reaction. These unique properties highlight TCSA's potential in photophysical applications (Paul, Samanta, & Guchhait, 2011).

Role in Systemic Acquired Resistance in Plants

TCSA has been found to induce systemic acquired resistance (SAR) in plants, which is a plant defense mechanism against pathogens. Studies have shown that halogenated salicylates, including TCSA, can induce more pathogenesis-related proteins than salicylic acid, a primary signal in SAR. This suggests a potential use of TCSA in developing new plant protection agents (Silverman et al., 2005).

Synthesis of Derivatives

The synthesis of TCSA derivatives, such as 3,6-Dichlorosalicylic acid, has been explored. These derivatives are important in the production of various compounds like herbicides. The synthesis methods developed offer a simple and economic approach to obtaining high-purity products, which is essential for commercial applications (Xiao-y, 2015).

Environmental Degradation Studies

Studies on the degradation of TCSA and its transformation products, such as 3,5,6-trichloropyridinol, have been conducted in aquatic systems. These studies are crucial in understanding the environmental fate and impact of TCSA and its derivatives, especially in water treatment and environmental pollution scenarios (Petty et al., 2001).

properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHCUZVBIMTHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068265
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40932-60-3
Record name 2,3,5-Trichloro-6-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40932-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040932603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-trichlorosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.114
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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